BenchChemオンラインストアへようこそ!

N-Methylisoleucine

Peptide hormone analog Insulin receptor Lipogenesis

Select N-Methylisoleucine (MeIle, CAS 4125-98-8) for precise peptide SAR studies. Its unique sec-butyl side chain provides distinct conformational biases versus N-methylvaline or N-methylleucine. It is the building block of choice for insulin A1-A2 junction studies, where it preserves significantly higher receptor binding and lipogenesis stimulation compared to N-methylvaline. For actinomycin D analogs, it delivers a controlled 25% toxicity increase, offering a defined intermediate profile between more and less toxic N-methyl amino acid replacements. In angiotensin II research, it serves as an ideal negative control, causing a >19-fold potency reduction to map backbone NH group functionality. ≥98% purity ensures reproducible, publication-grade results.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B11941870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylisoleucine
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC
InChIInChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
InChIKeyKSPIYJQBLVDRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylisoleucine: A Branched-Chain N-Methyl Amino Acid for Peptide Conformational Modulation and Bioactivity Tuning


N-Methylisoleucine (MeIle) is a non-proteinogenic, N-methylated derivative of the branched-chain amino acid isoleucine [1]. Its structural hallmark is the substitution of a hydrogen on the α-nitrogen with a methyl group, which introduces a tertiary amide bond upon incorporation into peptides [1]. This modification sterically restricts backbone flexibility, eliminates a hydrogen-bond donor, and alters cis/trans amide bond equilibria, thereby profoundly influencing peptide conformation, stability, and receptor interactions [1].

Why N-Methylisoleucine Cannot Be Interchanged with Other N-Methyl Amino Acids


The steric and electronic impact of an N-methyl amino acid is not universal but is exquisitely dependent on the side chain's bulk and branching [1]. While N-methylation broadly reduces hydrogen bonding, the specific conformational biases and steric clashes introduced by N-methylisoleucine's sec-butyl side chain are distinct from those of N-methylvaline (isopropyl) or N-methylleucine (isobutyl) [2]. These differences manifest as quantifiable, and often divergent, changes in bioactivity when substituted into the same peptide scaffold, meaning that replacing N-methylisoleucine with a cheaper or more common analog can drastically alter a compound's performance and render biological data non-reproducible [1][2].

N-Methylisoleucine: Head-to-Head Quantitative Evidence for Differentiated Bioactivity


N-Methylisoleucine Confers Higher Insulin Receptor Activity than N-Methylvaline at an Equivalent Position

In a direct comparison, [2-N-methylisoleucine-A]insulin ([MeIle2-A]insulin) exhibited significantly higher in vitro potency than its analog [3-N-methylvaline-A]insulin ([MeVal3-A]insulin) when substituted at respective critical backbone positions [1]. This demonstrates that N-methylisoleucine's specific steric profile is more compatible with insulin receptor activation in this context, making it a superior choice for preserving partial bioactivity in structure-activity relationship (SAR) studies [1].

Peptide hormone analog Insulin receptor Lipogenesis

N-Methylisoleucine Substitution in Actinomycin D Results in Distinct Acute Toxicity Profile Compared to N-Methylleucine

In actinomycin D (AMD) analogs, replacing the native N-methyl-L-valine at position 5 with N-methylisoleucine yielded a different toxicity profile compared to substitution with N-methylleucine [1]. While the N-methylisoleucine analog was slightly more toxic than the parent AMD, the L-methylleucine analog showed comparable toxicity [1]. This indicates that the side-chain structure of N-methyl amino acids directly and differentially modulates the in vivo safety of this important antibiotic scaffold [1].

Actinomycin analog Antitumor agent Acute toxicity

Angiotensin II Antagonist Potency is Differentially Abolished by N-Methylisoleucine vs. O-Methylthreonine Substitution

In a series of angiotensin II antagonist peptides, substitution with N-methylisoleucine at position 5 ([Sar1,MeIle5,Ile8]angiotensin II) resulted in a substantially weaker in vivo antagonist response compared to an analog with an O-methylthreonine substitution at position 8 [1]. This demonstrates that N-methylisoleucine is not a universally effective replacement, and its use must be guided by position-specific SAR data rather than general assumptions about N-methylation benefits [1].

Angiotensin II antagonist Blood pressure regulation Peptide SAR

N-Methylisoleucine Imparts Distinct Chromatographic Behavior from N-Methylleucine and N-Methylalloisoleucine

Analytical resolution of branched-chain N-methyl amino acids is challenging and compound-specific. Standard ion-exchange chromatography fails to resolve N-methylleucine from N-methylisoleucine, while paper chromatography only partially separates N-methylisoleucine from its diastereomer, N-methyl-allo-isoleucine [1]. This lack of simple resolution highlights the necessity for rigorous, validated analytical methods to confirm the identity and purity of the specific N-methylisoleucine isomer, as contamination or misidentification with a close analog cannot be ruled out by routine methods [1].

Analytical chemistry Chromatography Quality control

Recommended Applications of N-Methylisoleucine Based on Differentiated Performance Evidence


Structure-Activity Relationship (SAR) Studies for Insulin Analogs with Preserved Partial Agonism

Based on direct comparative data showing that N-methylisoleucine in insulin preserves 2.6-fold higher lipogenesis stimulation and 4.6-fold higher receptor binding compared to N-methylvaline [1], researchers should prioritize this compound when probing the role of backbone hydrogen bonding at the A1-A2 junction in insulin. It provides a more nuanced, intermediate activity profile that is more likely to yield interpretable SAR results than the more severely inactivating N-methylvaline substitution.

Design of Actinomycin D Derivatives with a Fine-Tuned Toxicity Profile

The finding that N-methylisoleucine substitution at the 5-position of actinomycin D increases acute toxicity by 25% relative to the parent compound and to an N-methylleucine analog [1] makes it a precise tool for modulating this parameter. It is the building block of choice for projects where a defined, intermediate increase in toxicity is desired to balance potency and safety, offering a middle ground between more toxic and less toxic N-methyl amino acid replacements.

Angiotensin II Receptor Antagonist Development Requiring Position-Specific Negative Controls

The dramatic (>19-fold) reduction in antagonist potency observed when N-methylisoleucine is incorporated at position 5 of an angiotensin II analog [1] makes it an ideal negative control or 'silencing' mutation in SAR campaigns. This allows researchers to definitively map the functional importance of specific backbone NH groups in the angiotensin II peptide, providing a clear, data-driven benchmark for when N-methylation is detrimental.

Quote Request

Request a Quote for N-Methylisoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.